molecular formula C15H16F2N2O3S B185988 ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 121112-80-9

ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B185988
CAS No.: 121112-80-9
M. Wt: 342.4 g/mol
InChI Key: KOUYCXKLICMXNB-UHFFFAOYSA-N
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Description

ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, a difluoromethoxyphenyl group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and difluoromethoxybenzene. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to a double or triple bond.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form specific interactions makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its unique chemical properties may allow it to act as an inhibitor or activator of specific biological pathways, making it a potential candidate for the treatment of various diseases.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for developing new products and improving existing processes.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester
  • 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-2-thioxo-

Uniqueness

Compared to similar compounds, ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to the presence of the difluoromethoxy group, which imparts unique chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

Ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydropyrimidine core with various substituents that influence its biological properties. The IUPAC name is this compound. Its molecular formula is C15H18F2N2O3SC_{15}H_{18}F_2N_2O_3S.

  • Antitumor Activity : Research indicates that compounds similar to this compound exhibit antitumor properties. They may induce apoptosis in cancer cells through the activation of specific signaling pathways such as the MEK/ERK pathway and endoplasmic reticulum (ER) stress mechanisms .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression and metastasis. For instance, it has been noted to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells .
  • Antimicrobial Activity : Some derivatives of tetrahydropyrimidine compounds have shown promising antimicrobial effects against various pathogens. This activity could be attributed to their ability to disrupt bacterial cell wall synthesis or function .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Cytotoxicity : Exhibits cytotoxic effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells.
  • Anti-inflammatory Properties : May reduce inflammation through modulation of cytokine release and inhibition of inflammatory pathways.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects that may be beneficial in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of tetrahydropyrimidine derivatives, ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-sulfanylidene showed significant inhibition of cell proliferation in vitro against TNBC cell lines. The compound induced apoptosis via the mitochondrial pathway and was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins .

Case Study 2: Antimicrobial Activity

A comparative study on the antimicrobial activity of various tetrahydropyrimidine derivatives demonstrated that this compound exhibited substantial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics used in clinical settings .

Table 1: Biological Activity Summary

Biological ActivityMechanism of ActionReference
AntitumorInduces apoptosis via MEK/ERK pathway
Enzyme InhibitionInhibits dihydrofolate reductase
AntimicrobialDisrupts bacterial cell wall synthesis
Anti-inflammatoryModulates cytokine release

Table 2: Comparative Efficacy Against Cancer Cell Lines

CompoundIC50 (µM)Cancer Cell Line
Ethyl 4-[2-(difluoromethoxy)phenyl]-...12.5TNBC
Control (Doxorubicin)10TNBC
Ethyl 4-(4-methoxyphenyl)-...15Lung Cancer

Properties

IUPAC Name

ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O3S/c1-3-21-13(20)11-8(2)18-15(23)19-12(11)9-6-4-5-7-10(9)22-14(16)17/h4-7,12,14H,3H2,1-2H3,(H2,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUYCXKLICMXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OC(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20923686
Record name Ethyl 6-[2-(difluoromethoxy)phenyl]-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121112-80-9
Record name 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4-(2-(difluoromethoxy)phenyl)-6-methyl-2-thioxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121112809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 6-[2-(difluoromethoxy)phenyl]-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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